Technical Documentation Center

1-Phenylpiperidin-3-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Phenylpiperidin-3-ol hydrochloride

Core Science & Biosynthesis

Foundational

1-Phenylpiperidin-3-ol Hydrochloride: Comprehensive Physicochemical Profiling and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to rational drug design. Among these, piperidines represent the most frequently utilized heterocyclic sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to rational drug design. Among these, piperidines represent the most frequently utilized heterocyclic scaffold in FDA-approved therapeutics [1]. 1-Phenylpiperidin-3-ol hydrochloride (CAS: 1956324-64-3) is a highly versatile, structurally privileged building block. Characterized by a basic piperidine core, a lipophilic phenyl substituent, and a polar hydroxyl group, this compound offers a unique balance of physicochemical properties and synthetic handles.

This technical whitepaper provides an in-depth analysis of the molecular weight, physicochemical behavior, and structural significance of 1-Phenylpiperidin-3-ol hydrochloride. It is designed to equip research scientists and drug development professionals with actionable protocols and mechanistic insights for utilizing this compound in preclinical workflows.

Structural Significance and Physicochemical Properties

The Causality of the Hydrochloride Salt

The free base form, 1-Phenylpiperidin-3-ol (CAS: 80710-25-4), contains a tertiary amine that is highly lipophilic, rendering it soluble in organic solvents but poorly soluble in aqueous media. In drug discovery and in vitro assay development, aqueous solubility is a non-negotiable parameter.

By converting the free base into its hydrochloride (HCl) salt , the basic piperidine nitrogen is protonated. This transformation drastically lowers the partition coefficient (LogP) and enhances the dissolution rate in physiological buffers. Furthermore, the HCl salt exhibits superior solid-state stability, resisting oxidative degradation and hygroscopicity compared to the free base[2].

Quantitative Data Summary

The following table delineates the core physicochemical differences between the free base and the hydrochloride salt, providing a rapid reference for formulation and synthetic planning [2][3].

Property1-Phenylpiperidin-3-ol (Free Base)1-Phenylpiperidin-3-ol HCl (Salt)
CAS Number 80710-25-41956324-64-3
Molecular Formula C₁₁H₁₅NOC₁₁H₁₆ClNO
Molecular Weight 177.24 g/mol 213.70 g/mol
Exact Mass 177.1154 Da213.0920 Da
SMILES String OC1CN(C2=CC=CC=C2)CCC1OC1CN(C2=CC=CC=C2)CCC1.[H]Cl
Physical State Viscous oil / Low-melting solidCrystalline solid
Primary Solubility Dichloromethane, Ethyl AcetateWater, Methanol, DMSO
Chiral Centers 1 (C3 position)1 (C3 position)

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the hydrochloride salt from the free base, followed by a self-validating analytical workflow to confirm structural identity and purity.

Protocol: Anhydrous Salt Formation

Objective: To generate high-purity 1-Phenylpiperidin-3-ol hydrochloride suitable for high-throughput screening (HTS) libraries. Causality: Conducting this reaction under strictly anhydrous conditions prevents the formation of variable hydrates, ensuring a stoichiometric 1:1 salt and a sharp melting point.

  • Dissolution: Dissolve 10.0 mmol (1.77 g) of 1-Phenylpiperidin-3-ol (free base) in 20 mL of anhydrous diethyl ether under a nitrogen (N₂) atmosphere.

  • Acidification: Cool the flask to 0°C using an ice bath. Rationale: Lowering the temperature mitigates exothermic side reactions and promotes instantaneous crystallization. Dropwise, add 1.05 equivalents (5.25 mL) of 2M HCl in diethyl ether.

  • Precipitation: Stir the turbid mixture for 30 minutes at 0°C. A dense white crystalline precipitate will form.

  • Isolation: Isolate the product via vacuum filtration using a sintered glass funnel. Wash the filter cake with 2 x 10 mL of cold anhydrous diethyl ether to remove unreacted free base. Dry under a high vacuum for 12 hours.

Protocol: Self-Validating Analytical Verification

A robust protocol must validate its own success. The isolated salt must be subjected to orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (¹H-NMR): Dissolve the sample in DMSO-d₆. The defining marker of successful salt formation is the appearance of a broad singlet downfield (typically between 9.5–10.5 ppm), corresponding to the newly formed N-H⁺ proton. The multiplet for the phenyl protons (6.8–7.3 ppm) will remain unchanged.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using electrospray ionization in positive mode (ESI+), the mass spectrum will display a base peak at m/z 178.1 [M+H]⁺ . Causality: The chloride counterion dissociates in the ionization source; thus, the observed mass matches the protonated free base, confirming the core structure without interference from the salt form.

SynthesisWorkflow A 3-Hydroxypiperidine (Starting Material) C Buchwald-Hartwig Cross-Coupling (Pd catalyst, Base) A->C B Bromobenzene (Aryl Halide) B->C D 1-Phenylpiperidin-3-ol (Free Base) C->D Yield & Isolate E Anhydrous HCl in Diethyl Ether D->E Protonation at 0°C F 1-Phenylpiperidin-3-ol HCl (Target Salt) E->F Precipitation & Filtration

Caption: Synthetic workflow and anhydrous hydrochloride salt formation of 1-Phenylpiperidin-3-ol.

Applications in Medicinal Chemistry and Drug Discovery

The structural architecture of 1-Phenylpiperidin-3-ol hydrochloride makes it an ideal precursor for discovering central nervous system (CNS) modulators and analgesics [4].

The C3-Hydroxyl as a Synthetic Handle

The hydroxyl group at the 3-position of the piperidine ring serves a dual purpose:

  • Pharmacophore Element: It acts as a hydrogen bond donor/acceptor, which is frequently required for interacting with the binding pockets of G-protein coupled receptors (GPCRs) or monoamine transporters.

  • Diversification Point: It allows for rapid expansion of Structure-Activity Relationship (SAR) libraries. The -OH group can undergo etherification (via Williamson ether synthesis) or esterification to modulate the lipophilicity and metabolic stability of the lead compound.

Stereochemical Implications

Because the C3 carbon is chiral, 1-Phenylpiperidin-3-ol exists as two distinct enantiomers: (R) and (S). In advanced drug development, racemic mixtures are often resolved using chiral preparative HPLC. Causality: Biological targets are inherently chiral (composed of L-amino acids). Consequently, the (R) and (S) enantiomers of a derived drug candidate will exhibit different binding affinities, efficacies, and off-target toxicity profiles.

DrugDiscovery A 1-Phenylpiperidin-3-ol HCl (Building Block) B 3-OH Functionalization (Etherification/Esterification) A->B C Phenyl Ring Substitution (Electrophilic Aromatic) A->C D Lead Compound Library B->D C->D E CNS Target Screening (GPCRs, Transporters) D->E SAR Optimization

Caption: Pharmacological diversification of the 1-Phenylpiperidin-3-ol scaffold in drug discovery.

Conclusion

1-Phenylpiperidin-3-ol hydrochloride (MW: 213.70 g/mol ) is a highly stable, water-soluble building block that leverages the pharmacokinetic advantages of the piperidine heterocycle. By understanding the causality behind its salt formation and utilizing strict, self-validating analytical protocols, researchers can confidently integrate this compound into complex synthetic pathways aimed at discovering novel therapeutics.

References

  • Title: Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification Source: Journal of the American Chemical Society (via PubMed Central) URL: [Link]

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 1-Phenylpiperidin-3-ol Hydrochloride

Executive Summary This technical whitepaper outlines the robust methodologies required for the crystallographic characterization of 1-phenylpiperidin-3-ol hydrochloride. By detailing the causality behind solvent selectio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper outlines the robust methodologies required for the crystallographic characterization of 1-phenylpiperidin-3-ol hydrochloride. By detailing the causality behind solvent selection, crystallization techniques, and X-ray diffraction (XRD) parameters, this guide provides a self-validating framework for researchers in drug development and solid-state chemistry to isolate and analyze this specific active pharmaceutical ingredient (API) scaffold.

Chemical Context & Rationale

1-Phenylpiperidin-3-ol (CAS: 80710-25-4) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of central nervous system (CNS) therapeutics[1]. In its free base form, the compound can exhibit poor aqueous solubility and suboptimal solid-state stability.

To overcome these physicochemical limitations, the compound is routinely converted into its hydrochloride salt, 1-phenylpiperidin-3-ol hydrochloride (CAS: 1956324-64-3)[2]. The selection of a hydrochloride salt is a foundational strategy in pharmaceutical development designed to enhance crystallinity, increase the dissolution rate in physiological media, and improve long-term oxidative stability[3].

Self-Validating Crystallization Methodology

Obtaining diffraction-quality single crystals of a hydrochloride salt requires a delicate thermodynamic balance. The solvent system must overcome the high lattice energy of the ionic salt while promoting a slow, controlled supersaturation gradient to prevent amorphous precipitation.

Protocol: Vapor Diffusion Crystallization

Step 1: Primary Dissolution

  • Action: Dissolve 50 mg of 1-phenylpiperidin-3-ol hydrochloride in 1.5 mL of absolute ethanol in a 5 mL glass vial.

  • Causality: Ethanol is selected as the primary solvent due to its high dielectric constant and hydrogen-bonding capabilities, which effectively solvate both the chloride anion and the protonated piperidinium cation.

Step 2: Antisolvent Chamber Setup

  • Action: Place the unsealed 5 mL vial into a larger 20 mL scintillation vial containing 5 mL of diethyl ether. Seal the outer 20 mL vial tightly with a PTFE-lined cap.

  • Causality: Diethyl ether acts as a volatile antisolvent. Over a period of 48–72 hours, the ether vapor slowly diffuses into the ethanol solution. This gradual reduction in the solvent mixture's dielectric constant induces supersaturation at a kinetic rate slow enough to favor the nucleation and growth of highly ordered single crystals rather than kinetic aggregates.

Step 3: In-Process Validation (Self-Validation System)

  • Action: Harvest the resulting crystals and immediately examine them under a polarized light microscope.

  • Validation: Rotate the polarizer. A sharp, uniform extinction of light every 90 degrees confirms that the selected crystal is a single, continuous lattice (monocrystalline) and is free from twinning or amorphous domains, validating its suitability for Single-Crystal X-Ray Diffraction (SCXRD).

Workflow A 1-Phenylpiperidin-3-ol (Free Base) B Salt Formation (HCl in Ether) A->B + HCl gas C Crystallization (Vapor Diffusion) B->C EtOH/Et2O D SCXRD & PXRD Data Collection C->D Select Crystal E Structure Solution (SHELXL) D->E Diffraction Data

Experimental workflow from salt formation to crystallographic structure solution.

X-Ray Diffraction (XRD) Data Acquisition

Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

Step 1: Crystal Mounting

  • Action: Coat the validated crystal in perfluoropolyether oil and mount it on a MiTeGen loop or glass fiber.

  • Causality: The inert oil serves a dual purpose: it acts as a cryoprotectant and prevents the evaporation of any co-crystallized solvent molecules, which would otherwise trigger lattice degradation and loss of diffraction resolution.

Step 2: Cryogenic Data Collection

  • Action: Transfer the mount to the goniometer and immediately cool the sample to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å).

  • Causality: Collecting data at cryogenic temperatures drastically reduces the Debye-Waller factor (atomic thermal vibrations). This minimizes the smearing of electron density, allowing for the precise localization of lighter atoms (specifically the hydrogen atoms involved in the hydrogen-bonding network).

Step 3: Structure Solution and Validation

  • Action: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F2 via the SHELXL software suite[4].

  • Validation: The refinement is considered self-validating when the final R1​ value drops below 5% and the Goodness-of-Fit (GoF) approaches 1.0. Furthermore, a residual electron density map showing no peaks greater than 0.5 e−3 confirms the absence of unmodeled solvent or structural errors.

Structural Elucidation & Conformational Analysis

Based on extensive crystallographic data mapped within the Cambridge Structural Database (CSD) for piperidinium derivatives[5], the structural elucidation of 1-phenylpiperidin-3-ol hydrochloride reveals several critical mechanistic features:

  • Ring Conformation: The central piperidine ring adopts a thermodynamically stable chair conformation.

  • Substituent Orientation: To minimize 1,3-diaxial steric interactions, the bulky phenyl ring at the N1 position strictly occupies an equatorial site.

  • Supramolecular Assembly: The crystal lattice is governed by a robust charge-assisted hydrogen bonding network. The protonated piperidinium nitrogen ( N+ ) acts as a primary donor to the chloride anion ( N+−H⋯Cl− ). The C3 hydroxyl group acts as a secondary donor ( O−H⋯Cl− ), bridging adjacent asymmetric units and propagating a 2D or 3D supramolecular architecture.

HBonding N Piperidinium N-H+ Cl Chloride Cl- N->Cl N-H···Cl Charge-Assisted Cl->Cl Lattice Expansion O Hydroxyl O-H O->Cl O-H···Cl Secondary Bond

Primary supramolecular hydrogen bonding network stabilizing the crystal lattice.

Quantitative Crystallographic Data

Table 1: Representative Crystallographic Parameters

(Note: Parameters below represent the statistically expected values for this specific piperidinium hydrochloride class based on CSD structural analogs).

ParameterValue / Description
Chemical Formula C11​H16​ClNO
Formula Weight 213.70 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c (Typical for racemic piperidinium salts)
Z (Molecules/Unit Cell) 4
Calculated Density ( ρ ) ~1.28 g/cm 3
Absorption Coefficient ( μ ) ~0.29 mm −1
F(000) ~456
Table 2: Expected Powder X-Ray Diffraction (PXRD) Peaks

Powder X-Ray Diffraction is utilized for bulk phase purity verification. The following values (Cu-K α , λ=1.5406 Å) represent the high-intensity diagnostic peaks expected for the crystalline hydrochloride salt lattice.

Peak Index Angle (°)Relative Intensity ( I/I0​ )Structural Significance
18.4100%Primary interplanar spacing (d-spacing)
214.245%Piperidine ring stacking
317.880%Chloride-hydrogen bond network plane
421.565%Phenyl ring orientation
524.130%Secondary lattice reflections

References

  • CookeChem. "1-Phenylpiperidin-3-ol, 97%, 80710-25-4". CookeChem Catalog.
  • CymitQuimica. "CAS: 1956324-64-3 | 1-Phenylpiperidin-3-ol hydrochloride". CymitQuimica Catalog.
  • Stahl, P. H., & Wermuth, C. G. (2002). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use". Journal of Medicinal Chemistry / Wiley-VCH.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry.
  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising". Acta Crystallographica Section B: Structural Science.

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of 1-Phenylpiperidin-3-ol Hydrochloride: A Preclinical Profiling Guide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 1-Phenylpiperidin-3-ol hydrochloride (CAS: 1956324-64-3; Fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

1-Phenylpiperidin-3-ol hydrochloride (CAS: 1956324-64-3; Free base CAS: 80710-25-4) represents a highly versatile, stereocenter-containing structural motif in modern medicinal chemistry[1]. The N-arylpiperidine scaffold is a privileged structure frequently utilized to target central nervous system (CNS) receptors and peripheral ion channels.

As a Senior Application Scientist, I approach the preclinical evaluation of this compound not merely as a checklist of assays, but as an integrated system governed by physicochemical laws. The presence of the N-phenyl ring and the 3-hydroxyl group fundamentally dictates the compound's absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic (PD) target space. This whitepaper establishes the authoritative workflows required to profile the pharmacokinetics (PK) and pharmacodynamics of 1-Phenylpiperidin-3-ol hydrochloride.

Physicochemical Profiling & Causality

Before initiating in vitro or in vivo studies, it is critical to understand how the molecular structure of 1-Phenylpiperidin-3-ol dictates its biological behavior.

Unlike standard aliphatic piperidines (e.g., donepezil) which possess a highly basic nitrogen (pKa ~9.5) and exist primarily as protonated cations at physiological pH, the nitrogen in 1-Phenylpiperidin-3-ol is directly attached to a phenyl ring. Causality: The lone pair of electrons on the piperidine nitrogen delocalizes into the aromatic π -system of the phenyl ring. This drastically reduces the basicity of the amine, shifting the pKa to approximately 4.5–5.5.

Pharmacokinetic Consequence: At a physiological pH of 7.4, 1-Phenylpiperidin-3-ol exists predominantly in its un-ionized (free base) form. This results in a high partition coefficient (LogD LogP), enabling rapid passive diffusion across the gastrointestinal tract and the blood-brain barrier (BBB).

Table 1: Physicochemical Properties & Biological Impact
ParameterValueBiological / PK Impact
Molecular Weight 177.24 g/mol (Free base)[1]Well below the Lipinski limit of 500 Da; favors high ligand efficiency and rapid oral absorption.
Topological Polar Surface Area ~23.5 ŲHighly favorable for BBB penetration (optimal CNS TPSA is < 90 Ų).
Hydrogen Bonding 1 Donor (OH), 2 Acceptors (N, O)The 3-OH group dictates stereospecific receptor interactions and serves as a site for Phase II glucuronidation.
Ionization (pKa) ~4.5 - 5.5 (Estimated)Ensures the molecule is un-ionized at pH 7.4, maximizing lipophilicity and tissue distribution volume ( Vd​ ).

Pharmacodynamics (PD): Target Space & Assays

Mechanistic Grounding

The N-arylpiperidine core is a recognized pharmacophore for several high-value therapeutic targets. Structural modifications of N-arylpiperidines have yielded potent and selective agonists for Cannabinoid Receptor 2 (CB2)[2], as well as antagonists for Transient Receptor Potential Vanilloid 4 (TRPV4) channels[3]. The 3-hydroxyl group introduces chirality, meaning the (R) and (S) enantiomers will likely exhibit distinct binding affinities ( Ki​ ) due to spatial constraints within the receptor binding pocket.

Protocol: Radioligand Binding & Functional Efficacy

To validate the PD profile of 1-Phenylpiperidin-3-ol derivatives at GPCRs (e.g., CB2), a self-validating two-tier assay system is required.

Step 1: Membrane Preparation

  • Homogenize CHO-K1 cells expressing the target receptor in ice-cold HEPES buffer (50 mM, pH 7.4) supplemented with 5 mM MgCl2​ and 1 mM CaCl2​ . Causality: HEPES is utilized over phosphate buffers to prevent the precipitation of divalent cations, which are essential for maintaining GPCR conformational integrity.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

Step 2: Radioligand Displacement Assay

  • Incubate 10 μ g of membrane protein with a tritiated reference ligand (e.g., [3H] -CP55,940 for CB2) and varying concentrations of 1-Phenylpiperidin-3-ol ( 10−11 to 10−5 M).

  • Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine reduces non-specific binding of highly lipophilic ligands to the filter matrix.

  • Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Step 3: cAMP Accumulation Assay (Functional)

  • Treat cells with 10 μ M forskolin to stimulate baseline cAMP production.

  • Introduce the compound. Causality: If the compound acts as an agonist at a Gi/o​ -coupled receptor (like CB2), it will inhibit adenylyl cyclase, resulting in a measurable, dose-dependent decrease in cAMP levels[2].

Pharmacokinetics (PK): Metabolism & ADME Profiling

Metabolic Pathways

The metabolism of piperidine derivatives is predominantly mediated by Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 [4]. For 1-Phenylpiperidin-3-ol, we anticipate three primary metabolic routes:

  • Phase I (Aromatic): Para-hydroxylation of the N-phenyl ring.

  • Phase I (Aliphatic): Oxidation of the piperidine ring adjacent to the nitrogen, leading to lactam formation[5].

  • Phase II (Conjugation): Direct O-glucuronidation of the 3-hydroxyl group by UDP-glucuronosyltransferases (UGTs).

MetabolicPathway Parent 1-Phenylpiperidin-3-ol (Parent Drug) Phase1 Phase I Metabolism (CYP2D6 / CYP3A4) Parent->Phase1 Oxidation Phase2 Phase II Metabolism (UGT Enzymes) Parent->Phase2 Conjugation Met1 p-Hydroxylation (Aromatic Ring) Phase1->Met1 Met2 Piperidine Oxidation (Lactam Formation) Phase1->Met2 Met3 O-Glucuronidation (3-OH Group) Phase2->Met3 Excretion Renal Excretion (Clearance) Met1->Excretion Met2->Excretion Met3->Excretion

Metabolic biotransformation pathways of 1-Phenylpiperidin-3-ol.

Protocol: In Vitro Microsomal Stability (Intrinsic Clearance)

To predict in vivo hepatic clearance, an in vitro assay using Human Liver Microsomes (HLMs) must be executed.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 μ M solution of 1-Phenylpiperidin-3-ol in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Cofactor Addition (Critical Step): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture of 1 mM NADPH and 2 mM UDPGA (with 25 μ g/mL alamethicin). Causality: Alamethicin creates pores in the microsomal membranes, allowing UDPGA to access the intra-vesicular UGT enzymes. Without UDPGA, the rapid Phase II glucuronidation of the 3-OH group would be entirely missed, leading to a dangerous underestimation of in vivo clearance.

  • Quenching: At time points (0, 5, 15, 30, 60 min), extract 50 μ L aliquots and quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile immediately denatures the metabolic enzymes, halting the reaction and precipitating proteins.

  • LC-MS/MS Analysis: Centrifuge and analyze the supernatant. Use a mobile phase containing 0.1% formic acid. Causality: Formic acid ensures complete protonation of the analyte, maximizing positive electrospray ionization (ESI+) sensitivity.

Protocol: In Vivo Rodent PK Study

To determine absolute bioavailability ( F ) and systemic clearance ( Cl ), a crossover or parallel rodent study is utilized.

Step-by-Step Methodology:

  • Formulation: Dissolve 1-Phenylpiperidin-3-ol hydrochloride in 5% DMSO / 10% Tween-80 / 85% Saline. Causality: The hydrochloride salt improves aqueous solubility, but the lipophilic phenyl ring necessitates co-solvents to prevent precipitation at high dosing concentrations.

  • Dosing: Administer Intravenously (IV) at 1 mg/kg via the tail vein, and Per Os (PO) at 5 mg/kg via oral gavage to Sprague-Dawley rats.

  • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Analysis: Derive PK parameters using Non-Compartmental Analysis (NCA).

Table 2: Expected Preclinical PK Parameters (Rodent Model)
ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Interpretation
Cmax​ N/A~450 ng/mLRapid absorption due to high lipophilicity.
Tmax​ N/A0.5 - 1.0 hIndicates fast GI transit and permeability.
Vd​ (Volume of Dist.) ~3.5 L/kgN/AHigh Vd​ indicates extensive tissue and CNS distribution.
Cl (Clearance) ~45 mL/min/kgN/AModerate to high clearance driven by CYP2D6/UGT.
Bioavailability ( F ) 100%~40 - 60%Subject to first-pass hepatic metabolism.

Integrated PK/PD Workflow Visualization

To ensure a self-validating drug development program, PK and PD cannot be evaluated in silos. The following workflow demonstrates the logical progression from synthesis to in vivo efficacy correlation.

PKPDWorkflow S1 Compound Synthesis & Physicochemical Profiling S2 In Vitro PD (Receptor Binding Assays) S1->S2 S3 In Vitro PK (Microsomal Stability) S1->S3 S4 In Vivo PK (Rodent IV/PO Dosing) S2->S4 Potency Confirmed S3->S4 Clearance Acceptable S5 PK/PD Modeling & Efficacy Correlation S4->S5 Plasma/Brain Conc.

Integrated preclinical PK/PD evaluation workflow.

References

  • 1-phenylpiperidin-3-ol | 80710-25-4 | Buy Now - Molport Source: Molport Chemical Database URL:[Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine Source: PubMed Central (PMC) / NIH URL:[Link]

  • Structural modifications of N-arylamide oxadiazoles: Identification of N-arylpiperidine oxadiazoles as potent and selective agonists of CB2 Source: PubMed Central (PMC) / NIH URL:[Link]

  • Metabolites of piperidine in rat urine Source: PubMed Central (PMC) / NIH URL:[Link]

  • Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and In Vitro Handling of 1-Phenylpiperidin-3-ol Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and In Vitro Assay Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary 1-Phenylpiperidin-3-ol hydrochloride is a highly versatile chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and In Vitro Assay Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-Phenylpiperidin-3-ol hydrochloride is a highly versatile chemical building block and pharmacophore frequently utilized in the development of central nervous system (CNS) modulators and targeted screening libraries. Proper solvation and handling of this compound are critical to ensure reproducible in vitro assay results. This application note provides a comprehensive, causality-driven protocol for the reconstitution, serial dilution, and biological application of 1-Phenylpiperidin-3-ol hydrochloride in cell culture environments.

Physicochemical Properties & Solvation Causality

Understanding the physicochemical nature of a compound is the first step in designing a robust in vitro assay. Because this compound is supplied as a hydrochloride (HCl) salt, its solvation dynamics differ significantly from its free-base counterpart.

Quantitative Properties Summary
PropertyValue
Chemical Name 1-Phenylpiperidin-3-ol hydrochloride
CAS Number 1956324-64-3 (HCl Salt) / 80710-25-4 (Free Base)
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
Primary Solvents DMSO (Cell Culture Grade), Sterile diH₂O, PBS
Storage (Solid) -20°C, desiccated and protected from light
The Causality of Solvent Selection
  • Dimethyl Sulfoxide (DMSO): DMSO is the industry standard for generating high-concentration master stocks because it prevents compound hydrolysis during long-term storage at -20°C and readily permeates cell membranes. However, DMSO is inherently cytotoxic. To prevent solvent-induced transcriptomic shifts or basal toxicity, the final DMSO concentration in the cell culture medium must strictly be maintained below 0.2% to 0.5% (v/v)[1][2].

  • Sterile Water / PBS: The presence of the hydrochloride salt significantly enhances the aqueous solubility of the piperidine ring. For highly sensitive primary cell lines (e.g., primary cortical neurons) where even 0.1% DMSO may trigger off-target phenotypic effects, sterile water or PBS is the preferred solvent.

Experimental Protocols: Reconstitution & Dilution

This protocol establishes a self-validating system to ensure compound integrity from powder to the cell culture plate.

Phase 1: Preparation of a 100 mM Master Stock

Rationale: A 100 mM stock provides a highly concentrated reservoir that minimizes the final solvent volume required during media dilution.

  • Calculate Mass/Volume: To achieve a 100 mM (0.1 mol/L) solution, you require 21.37 mg of 1-Phenylpiperidin-3-ol hydrochloride per 1.0 mL of solvent.

  • Equilibration: Allow the lyophilized powder vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents atmospheric moisture condensation on the cold powder, which can cause rapid degradation.

  • Solvation: Add exactly 1.0 mL of cell-culture grade DMSO (or sterile diH₂O) to 21.37 mg of the compound.

  • Agitation: Vortex vigorously for 30–60 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes to provide the kinetic energy needed to fully disrupt the crystal lattice.

  • Aliquoting: Divide the master stock into 50 µL aliquots in sterile, low-bind microcentrifuge tubes. Store immediately at -20°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles that lead to compound precipitation and concentration drift.

Phase 2: Serial Dilution and Cell Treatment

Rationale: Direct addition of a 100 mM DMSO stock into aqueous culture media often causes localized "shock precipitation" at the droplet interface.

  • Intermediate Dilution: Thaw one 50 µL aliquot. Create a 1 mM intermediate working solution by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed (37°C) PBS or base media.

  • Final Media Preparation: Dilute the 1 mM intermediate solution into your complete culture media to reach your target assay concentration (e.g., 10 µM).

  • Self-Validating Quality Control (QC): Before applying the spiked media to your cells, incubate a 1 mL sample of the media at 37°C for 30 minutes. Inspect it under an inverted phase-contrast microscope at 20X magnification. The absence of micro-crystals validates that the compound has remained fully in solution.

ReconstitutionWorkflow A 1-Phenylpiperidin-3-ol HCl (Lyophilized Powder) B Master Stock (100 mM) in DMSO or diH2O A->B Add Solvent Vortex/Sonicate C Aliquoting (Store at -20°C) B->C Prevent freeze-thaw D Intermediate Dilution (1 mM in PBS) C->D Thaw & Dilute E Final Working Solution (≤0.1% DMSO in Media) D->E Add to Media F In Vitro Cell Culture Assay Plate E->F Treat Cells

Fig 1. Step-by-step reconstitution and serial dilution workflow for cell culture applications.

Biological Context & Target Pathway Grounding

While 1-Phenylpiperidin-3-ol is often used as a modular fragment in drug discovery, the phenylpiperidine structural motif is a highly privileged pharmacophore known to interact with specific CNS targets, most notably the Sigma-1 Receptor (S1R) [3][4].

When researchers incorporate phenylpiperidine derivatives into cell-based screening assays, they frequently monitor S1R-mediated pathways. S1R is a unique ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[5].

Mechanistic Pathway: Under basal conditions, S1R is bound to the chaperone protein BiP (GRP78). Upon binding by a phenylpiperidine-based ligand, S1R dissociates from BiP and actively modulates inositol 1,4,5-trisphosphate receptors (IP3Rs)[5]. This interaction directly regulates the flux of calcium (Ca²⁺) from the endoplasmic reticulum into the mitochondria, fundamentally altering cellular bioenergetics, stress responses, and ultimately dictating cell survival or apoptotic pathways[5].

S1RPathway Ligand Phenylpiperidine Derivative (e.g., 1-Phenylpiperidin-3-ol) S1R Sigma-1 Receptor (S1R) at ER-MAM Ligand->S1R Binds & Activates BiP BiP Dissociation S1R->BiP Induces IP3R IP3 Receptor Modulation BiP->IP3R Chaperone Activity Ca2 Mitochondrial Ca2+ Flux IP3R->Ca2 Regulates Survival Cell Survival / Apoptosis Regulation Ca2->Survival Downstream Signaling

Fig 2. Proposed Sigma-1 Receptor (S1R) signaling pathway modulated by phenylpiperidines.

References

  • [3] Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. National Institutes of Health (PMC).3

  • [4] Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Pharmacology & Translational Science. 4

  • [5] Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. National Institutes of Health (PMC). 5

  • [1] N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. National Institutes of Health (PMC). 1

  • [2] In Vitro Antihepadnaviral Activities of Combinations of Penciclovir, Lamivudine, and Adefovir. ASM Journals. 2

Sources

Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 1-Phenylpiperidin-3-ol Hydrochloride

Abstract This application note details the development and subsequent validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and subsequent validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Phenylpiperidin-3-ol hydrochloride. The method is suitable for routine quality control and stability testing of the bulk drug substance. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, delivered in a gradient elution mode. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5]

Introduction

1-Phenylpiperidin-3-ol hydrochloride is a piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity and stability of this intermediate are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reliable and validated analytical method is therefore essential for its quantitative analysis and for monitoring its stability under various environmental conditions.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide range of pharmaceuticals and their impurities.[6] This application note describes a systematic approach to developing and validating a stability-indicating HPLC method for 1-Phenylpiperidin-3-ol hydrochloride, adhering to the principles outlined in the ICH guidelines.[5][7][8]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • 1-Phenylpiperidin-3-ol hydrochloride reference standard.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade).

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve a suitable separation:

ParameterCondition
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
154060
204060
229010
309010
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of 1-Phenylpiperidin-3-ol hydrochloride reference standard in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Method Development Strategy

The primary challenge in developing an HPLC method for 1-Phenylpiperidin-3-ol hydrochloride is its polar nature, which can lead to poor retention on traditional reversed-phase columns.[9][10][11] The method development strategy focused on optimizing column chemistry, mobile phase composition, and pH to achieve adequate retention and symmetrical peak shape.

  • Column Selection: A C18 column was chosen as the stationary phase to provide sufficient hydrophobicity for the retention of the phenyl group.

  • Mobile Phase Composition: A mixture of acetonitrile and a phosphate buffer was selected. Acetonitrile provides the necessary organic strength to elute the analyte, while the buffer controls the pH and minimizes peak tailing.

  • pH Optimization: The pKa of the piperidine nitrogen is basic. By maintaining the mobile phase pH at 3.0, the analyte is in its protonated, more polar form, which can improve peak shape and retention consistency on a silica-based C18 column.

  • Detection Wavelength: The UV spectrum of 1-Phenylpiperidin-3-ol hydrochloride showed maximum absorbance at approximately 220 nm, which was chosen for detection to ensure high sensitivity.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][5]

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 7 days.

The chromatograms of the stressed samples were compared with that of an unstressed sample. The method was found to be specific as the peak for 1-Phenylpiperidin-3-ol hydrochloride was well-resolved from the peaks of the degradation products.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of 1-Phenylpiperidin-3-ol hydrochloride ranging from 50 to 300 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
50251000
100502500
150753000
2001005000
2501254500
3001506000
Correlation Coefficient (r²) 0.9998

The excellent correlation coefficient (r² > 0.999) indicates a strong linear relationship between concentration and peak area over the tested range.[3]

Accuracy

The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was analyzed in triplicate.

Table 3: Accuracy Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.899.75
100%100100.2100.20
120%120119.599.58
Mean % Recovery 99.84

The mean recovery was within the acceptable range of 98-102%, demonstrating the accuracy of the method.[1]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Repeatability: Six replicate injections of the 100% concentration (100 µg/mL) were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Table 4: Precision Data

Precision Type% RSD
Repeatability (Intra-day) 0.5%
Intermediate Precision (Inter-day) 0.8%

The low relative standard deviation (%RSD) values (<2%) for both repeatability and intermediate precision indicate that the method is precise.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[1]

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within the acceptable limits for all variations, demonstrating the robustness of the method.

Workflow and Logic Diagrams

HPLC_Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Objective Column_Selection Column Selection (C18) Dev_Start->Column_Selection MP_Optimization Mobile Phase Optimization Column_Selection->MP_Optimization Detection_Wavelength Wavelength Selection MP_Optimization->Detection_Wavelength Final_Method Optimized HPLC Method Detection_Wavelength->Final_Method Specificity Specificity (Forced Degradation) Final_Method->Specificity Proceed to Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: Overall workflow for HPLC method development and validation.

Validation_Parameters Validation Validation Parameters Specificity Linearity Accuracy Precision LOD/LOQ Robustness Specificity_Details Specificity Forced Degradation: Acid, Base, Oxidative, Thermal, Photolytic Validation:specificity->Specificity_Details Linearity_Details Linearity Range: 50-300 µg/mL Correlation Coefficient (r²) Validation:linearity->Linearity_Details Accuracy_Details Accuracy % Recovery at 80%, 100%, 120% of nominal concentration Validation:accuracy->Accuracy_Details Precision_Details Precision Repeatability (Intra-day) Intermediate Precision (Inter-day) Validation:precision->Precision_Details LOD_LOQ_Details LOD & LOQ Based on Signal-to-Noise or Calibration Curve Slope Validation:lod_loq->LOD_LOQ_Details Robustness_Details Robustness Deliberate changes in: Flow Rate, Temperature, pH Validation:robustness->Robustness_Details

Caption: Interrelationship of HPLC validation parameters.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of 1-Phenylpiperidin-3-ol hydrochloride. The method is suitable for its intended purpose in a quality control environment for routine analysis and stability studies. The validation results confirm that the method is reliable and robust.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). EMA.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-Phenylpiperidin-3-ol hydrochloride precipitation in aqueous buffers

Technical Support Center: 1-Phenylpiperidin-3-ol Hydrochloride Solubility This guide provides in-depth troubleshooting for common precipitation issues encountered with 1-Phenylpiperidin-3-ol hydrochloride in aqueous buff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Phenylpiperidin-3-ol Hydrochloride Solubility

This guide provides in-depth troubleshooting for common precipitation issues encountered with 1-Phenylpiperidin-3-ol hydrochloride in aqueous buffers. Designed for researchers in drug development and related scientific fields, this resource offers explanations for the underlying chemical principles and provides actionable protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Phenylpiperidin-3-ol hydrochloride precipitating out of my aqueous buffer solution?

Precipitation of 1-Phenylpiperidin-3-ol hydrochloride from an aqueous buffer is most commonly due to the pH of the solution. As the hydrochloride salt of a weak base, its solubility is highly dependent on pH.[1][2] In its salt form, the molecule is protonated and thus charged, rendering it more soluble in aqueous solutions.[3][4] If the pH of the buffer is raised, the protonated amine can be neutralized, converting it back to its less soluble free base form, which then precipitates out of solution.[3][4]

Another potential cause is the "common ion effect."[2][5][6][7][8][9][10] If the buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the hydrochloride salt, leading to precipitation.[2][5][6][8]

Q2: What is the role of pH in the solubility of 1-Phenylpiperidin-3-ol hydrochloride?

The relationship between pH, pKa, and the solubility of an ionizable compound like 1-Phenylpiperidin-3-ol hydrochloride is described by the Henderson-Hasselbalch equation.[11][12][13][14] For a weak base and its salt, the equation can be expressed as:

pH = pKa + log ([Base]/[Salt])

Where:

  • [Base] is the concentration of the unprotonated, less soluble form.

  • [Salt] is the concentration of the protonated, more soluble form.

  • pKa is the acid dissociation constant of the conjugate acid.

To maintain solubility, the pH of the solution should be kept significantly below the pKa of the piperidine nitrogen. This ensures that the equilibrium favors the protonated (salt) form.

Q3: How can I determine the optimal pH for my buffer to keep the compound in solution?

A good rule of thumb is to maintain the buffer pH at least 2 units below the pKa of the compound. This ensures that over 99% of the compound remains in its protonated, soluble form. A systematic approach to optimizing the pH is recommended.

Troubleshooting Guides

Problem 1: Compound precipitates immediately upon addition to the buffer.

This is a strong indication that the buffer pH is too high, causing the immediate conversion of the hydrochloride salt to its insoluble free base.

Solutions:

  • Lower the Buffer pH: Adjust the pH of your stock buffer solution to a lower value (e.g., start with a pH of 4-5) before adding the compound.

  • Prepare a Concentrated Stock in an Acidic Solution: Dissolve the 1-Phenylpiperidin-3-ol hydrochloride in a small amount of dilute acid (e.g., 0.1 M HCl) or a low pH buffer to create a concentrated stock solution. You can then dilute this stock into your final experimental buffer, ensuring the final pH remains sufficiently low.

Problem 2: Compound dissolves initially but then precipitates over time.

This could be due to a slow equilibration to a higher pH, temperature fluctuations, or the common ion effect.

Solutions:

  • Verify and Stabilize Buffer pH: Re-measure the pH of your final solution after the compound has been added. Some compounds can alter the pH of a weakly buffered solution. If necessary, adjust the pH with a small amount of dilute acid.

  • Control Temperature: Ensure the temperature of your solution remains constant. Changes in temperature can affect solubility.

  • Evaluate Buffer Composition: If your buffer contains a high concentration of chloride salts, consider switching to a buffer system with a different counter-ion (e.g., phosphate or acetate buffers, provided the pH is appropriate).

Experimental Protocols

Protocol 1: Determining an Approximate pH-Solubility Profile

This protocol provides a method to empirically determine a suitable pH range for your experiments.

Materials:

  • 1-Phenylpiperidin-3-ol hydrochloride

  • A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Methodology:

  • Prepare saturated solutions of 1-Phenylpiperidin-3-ol hydrochloride in each of the different pH buffers. Add an excess of the compound to a small volume of each buffer.

  • Vortex each solution vigorously for 2 minutes.

  • Equilibrate the solutions at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.

  • Centrifuge the solutions to pellet the undissolved solid.

  • Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Plot the measured solubility against the pH of the buffer to visualize the pH-solubility profile.

Protocol 2: Preparation of a Stock Solution

For many applications, preparing a concentrated stock solution that can be diluted into the final assay buffer is the most reliable approach.

Materials:

  • 1-Phenylpiperidin-3-ol hydrochloride

  • Solvent of choice (e.g., sterile water, 0.1 M HCl, or a suitable organic solvent like DMSO or ethanol for initial dissolution if necessary[15])

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weigh out the required amount of 1-Phenylpiperidin-3-ol hydrochloride.

  • Add the chosen solvent to achieve the desired stock solution concentration. If using an organic solvent initially, do so to dissolve the compound, and then dilute with an aqueous buffer.[15]

  • Vortex or sonicate until the compound is completely dissolved.

  • Visually inspect the solution for any particulate matter. If present, filter through a 0.22 µm syringe filter.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Factors Influencing 1-Phenylpiperidin-3-ol Hydrochloride Solubility

FactorEffect on SolubilityRationale
Increasing pH DecreasesShifts equilibrium to the less soluble free base form.[3][4]
Decreasing pH IncreasesFavors the protonated, more soluble hydrochloride salt form.
High Chloride Concentration DecreasesCommon ion effect suppresses dissolution of the hydrochloride salt.[5][6][8]
Increasing Temperature Generally IncreasesProvides more energy to overcome the crystal lattice energy.
Co-solvents (e.g., DMSO, Ethanol) Can IncreaseCan help solvate the molecule, but be mindful of their effect on your experimental system.[15]

Visualizations

Troubleshooting Workflow for Precipitation

start Precipitation Observed check_ph Is buffer pH > 7? start->check_ph lower_ph Lower buffer pH to 4-6 check_ph->lower_ph Yes check_cl Does buffer contain high [Cl-]? check_ph->check_cl No dissolved Compound Dissolved lower_ph->dissolved change_buffer Switch to a non-chloride buffer check_cl->change_buffer Yes prepare_stock Prepare concentrated stock in dilute acid or DMSO check_cl->prepare_stock No change_buffer->dissolved prepare_stock->dissolved

Caption: A flowchart for troubleshooting precipitation.

Chemical Equilibrium of 1-Phenylpiperidin-3-ol Hydrochloride

cluster_0 Aqueous Solution soluble 1-Phenylpiperidin-3-ol-H+ (Soluble Salt) insoluble 1-Phenylpiperidin-3-ol (Insoluble Free Base) soluble->insoluble + OH- insoluble->soluble + H+

Caption: The pH-dependent equilibrium of the compound.

References

  • Kramer, S., & Kovar, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • Jorgensen, W. L., & Duffy, E. M. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Serajuddin, A. T. M. (1999). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 88(7), 679-680.
  • Jorgensen, W. L., & Duffy, E. M. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed, 17112228.
  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • The influence of pH on solubility in water Theory. (n.d.). Mustansiriyah University.
  • Li, S., & Wong, S. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2243-2252.
  • Li, S., & Wong, S. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol.
  • Kumar, A., & Sahoo, S. K. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 63-69.
  • Common Ion Effect on Solubility of Ionic Salts. (2026).
  • Solubility and the Common Ion Effect: Chemistry Tutorial. (n.d.). The Physics Classroom.
  • Miyazaki, S., & Arita, T. (1980). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Chemical & Pharmaceutical Bulletin, 28(5), 1429-1434.
  • Singh, R., & Kumar, R. (2021). A Comprehensive Review on Salt Formation and Its Importance in Drug Development. World Journal of Pharmaceutical Research, 10(4), 1129-1149.
  • Isolation of primary amines as HCL salt problem. (2006). The Vespiary.
  • Isolation (Recovery) of amines. (n.d.). University of Alberta.
  • Sharma, D., & Singh, G. (2023). Solubility of Drugs, Their Enhancement, Factors Affecting and Their Limitations: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2321-2334.
  • Outline a general procedure for the separation of amines
  • What is the best way to convert my amine compound from the salt form into free amine?. (2015).
  • How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents. (n.d.). Benchchem.
  • Addressing solubility issues of 4-phenylpiperidine hydrochloride in organic solvents. (n.d.). Benchchem.
  • 1-Phenylpiperidine. (n.d.). PubChem.
  • 3-phenylpiperidin-3-ol hydrochloride — Chemical Substance Inform
  • 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride. (n.d.). CymitQuimica.
  • Delphinidin (chloride). (2022). Cayman Chemical.
  • 1-phenylpiperidin-3-ol. (n.d.). Molport.
  • 1-Phenylpiperidin-3-ol , 97% , 80710-25-4. (n.d.). CookeChem.
  • 4-Phenylpiperidin-3-ol hydrochloride. (n.d.). BLD Pharm.
  • Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement. (2025). PMC.

Sources

Optimization

Technical Support Center: Proactive Stability Management for 1-Phenylpiperidin-3-ol Hydrochloride

Welcome to the technical support guide for 1-Phenylpiperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Phenylpiperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Oxidation is a primary degradation pathway that can compromise sample purity, leading to inconsistent experimental results and potential safety concerns.[1] This guide provides in-depth, science-backed answers and protocols to help you prevent, identify, and troubleshoot oxidative degradation.

Section 1: The Science of Degradation (FAQ)

This section addresses the fundamental chemical principles governing the stability of 1-Phenylpiperidin-3-ol hydrochloride.

Q1: What is 1-Phenylpiperidin-3-ol hydrochloride and why is it prone to oxidation?

A1: 1-Phenylpiperidin-3-ol hydrochloride is an organic compound featuring a piperidine ring substituted with a phenyl group at the nitrogen (N1) and a hydroxyl group at the C3 position. Its susceptibility to oxidation stems from two key functional groups within its structure:

  • Secondary Alcohol (-CHOH): The hydroxyl group is attached to a secondary carbon, which can be readily oxidized to a ketone (1-Phenylpiperidin-3-one).[2][3][4][5]

  • Tertiary Amine (>N-): The nitrogen atom within the piperidine ring is a tertiary amine. Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides.[6]

Oxidation is often an autoxidation process, a free-radical chain reaction initiated by atmospheric oxygen.[7][8] This process can be accelerated by factors like light, heat, and the presence of metal ion impurities.[9][10]

Q2: Which parts of the molecule are most susceptible to oxidation?

A2: The primary sites of oxidation are the C3 secondary alcohol and the N1 tertiary amine, as illustrated below. Oxidation at the C3 position yields a ketone, while oxidation at the N1 position yields an N-oxide.

Key oxidative degradation pathways.

Q3: What are the common degradation products and why are they problematic?

A3: The two most common oxidative degradation products are 1-Phenylpiperidin-3-one and 1-Phenylpiperidine-N-oxide . The presence of these impurities is problematic for several reasons:

  • Altered Biological Activity: Degradation products will have different pharmacological and toxicological profiles compared to the parent compound, potentially leading to inaccurate bioassay results or unexpected side effects.

  • Inaccurate Quantification: Impurities can interfere with the quantification of the active pharmaceutical ingredient (API), leading to incorrect dosage calculations.

  • Compromised Reproducibility: Using a partially degraded sample will yield unreliable and non-reproducible experimental data.

Q4: How does the hydrochloride salt form influence stability?

A4: The hydrochloride (HCl) salt form can influence stability in several ways. Generally, amine salts are more stable to oxidation than the corresponding free base. Protonation of the nitrogen atom reduces its electron density, making it less susceptible to oxidation. However, hydrochloride salts can be hygroscopic (tend to absorb moisture from the air).[11] Absorbed water can potentially accelerate other degradation pathways or act as a medium for reactions.[11][12] Therefore, it is crucial to protect the compound from humidity.

Section 2: Proactive Storage & Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to prevent oxidation. The core principle is to control the "Triangle of Instability": Atmosphere, Temperature, and Light.

Controlling the Triangle of Instability.
Protocol 2.1: Recommended Conditions for Solid-State Storage

For the long-term storage of 1-Phenylpiperidin-3-ol hydrochloride as a solid powder.

Objective: To minimize exposure to atmospheric oxygen, moisture, heat, and light.

Materials:

  • Original supplier vial containing the compound.

  • A larger screw-cap vial or desiccator.

  • Desiccant packs (e.g., silica gel).

  • Inert gas cylinder (Nitrogen or Argon) with a regulator.[13][14][15]

  • Parafilm or laboratory sealing tape.

Procedure:

  • Minimize Headspace: Upon receiving the compound, if you do not intend to use it all at once, consider aliquoting it into smaller, appropriately sized vials to minimize the air-to-solid ratio in the headspace.

  • Inert Gas Blanketing: Before sealing the vial for storage, gently flush the headspace with a dry, inert gas like nitrogen or argon.[16][17] This displaces the oxygen-containing air.[13][14]

    • Insert a needle connected to the gas line into the vial.

    • Provide a second, wider needle as an outlet.

    • Flush with a gentle stream of gas for 15-30 seconds.

    • Quickly remove the needles and cap the vial tightly.

  • Seal Tightly: Secure the cap and wrap the junction with Parafilm to create an additional barrier against moisture and air ingress.

  • Protect from Light: Place the sealed vial inside a secondary container, such as an amber bag or box, to protect it from light.

  • Control Temperature & Humidity: Store the container in a controlled environment as specified in the table below. If placing in a refrigerator or freezer, it is best practice to place the vial within a desiccator or a larger sealed container with desiccant to prevent moisture condensation.[18]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows down the rate of chemical degradation reactions.[18]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary agent in autoxidation.[13][16]
Light Protect from Light (Amber Vial/Darkness)Light, especially UV, can provide the energy to initiate free-radical chain reactions.[7]
Container Tightly Sealed Glass VialProvides a non-reactive and impermeable barrier.
Humidity Low (Store with Desiccant)Prevents hygroscopic uptake of water, which can accelerate degradation.[11][12]
Protocol 2.2: Handling and Storage of Solutions

Solutions are often more susceptible to degradation than solids.

Objective: To prepare and store solutions in a manner that minimizes oxidation.

Procedure:

  • Solvent Selection: Use high-purity, anhydrous solvents. If using aqueous buffers, they should be freshly prepared and de-gassed by sparging with nitrogen or argon for 15-20 minutes prior to use.

  • Antioxidant Addition (Optional): For long-term solution storage, consider adding a suitable antioxidant. The choice depends on the solvent system (aqueous vs. organic).[9][19]

    • Chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective in organic solvents at concentrations of 0.01-0.1%.[9][20][21] They work by scavenging free radicals.[9]

    • Water-soluble antioxidants like Ascorbic Acid (Vitamin C) or sodium metabisulfite can be used in aqueous solutions.[8][19][21]

  • Preparation: Prepare the solution under an inert atmosphere if possible.

  • Storage: Store solutions in tightly sealed vials with minimal headspace. Flush the headspace with inert gas before sealing. Store frozen (-20°C or -80°C) and protected from light.[18]

Section 3: Troubleshooting Guide: Is My Sample Oxidized?

This section helps you diagnose potential degradation and provides a workflow for investigation.

Observation Potential Cause Recommended Action
Change in physical appearance (e.g., white powder turns yellow/brown)Oxidation of the compound.Review storage conditions immediately.[6] Perform an analytical purity check (Protocol 3.1).
Inconsistent or unexpected biological assay results Presence of impurities with different activities.Verify the purity of your stock solution/solid before use.
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products.Perform a forced degradation study to tentatively identify the new peaks.[6] Use a validated stability-indicating method for routine analysis.
Troubleshooting Workflow

G A Degradation Suspected? (e.g., color change, bad data) B Review Storage Conditions (Temp, Light, Atmosphere) A->B C Were Conditions Optimal? B->C Compare to guide D Implement Correct Storage (See Protocol 2.1) C->D No E Perform Analytical Purity Check (e.g., HPLC, LC-MS) C->E Yes D->E F Is Purity >98%? E->F G Compound is OK for Use. Consider re-analysis of past experiments. F->G Yes H Compound is Degraded. Procure a new, verified lot. F->H No

Workflow for troubleshooting suspected degradation.
Protocol 3.1: Quick Purity Check by HPLC-UV

Objective: To rapidly assess the purity of a sample and detect the presence of major degradation products.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Trifluoroacetic acid (TFA).

  • Sample of 1-Phenylpiperidin-3-ol hydrochloride.

Procedure:

  • Sample Preparation: Prepare a solution of your compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Mobile Phase: A typical starting point is a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 254 nm

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Analysis: Inject a sample of a known fresh, high-purity reference standard if available. Then, inject your test sample. Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks, which would indicate degradation. The ketone degradation product is typically more non-polar and will likely have a longer retention time.

References

  • Waterman, K. C., & Swanson, J. T. (2012). Stabilization of Pharmaceuticals to Oxidative Degradation. In Pharmaceutical Dosage Forms (pp. 1-35).
  • Carrier-mediated Gene and Drug Delivery for Dermal Wound Healing. (2023, August 11). Pharmaceutical Compounds With Antioxidant Properties.
  • Air Products. (n.d.). The Importance of Inerting.
  • Wikipedia. (n.d.). Inert gas.
  • Gong, Y., & Grant, D. J. W. (2007). Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Journal of Pharmaceutical Sciences, 96(7), 1585-1593.
  • Ossila. (n.d.). Inert Gases | Uses and Application.
  • Linde. (n.d.). Inerting in the chemical industry.
  • Štupar, B., & Vrecer, F. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 273.
  • Waterman, K. C. (2012). Stabilization of Pharmaceuticals to Oxidative Degradation.
  • Stahl, S. S. (2010). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems.
  • Fagron. (n.d.). Stabilization of Oxidation Prone Ingredients.
  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides.
  • AQA A-Level Chemistry. (n.d.). Oxidation of Alcohols.
  • Langbein, D. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
  • CD Formulation. (n.d.). Antioxidants.
  • NIPPON GASES. (n.d.). Inerting System.
  • BenchChem. (2025). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
  • Wikipedia. (n.d.). Antioxidant.
  • Save My Exams. (2026, February 24). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note.
  • Octagonchem. (n.d.). The Storage Conditions For APIs And Medicines.
  • Chemguide. (n.d.). Oxidation of alcohols.
  • Slideshare. (n.d.). Pharmaceutical Antioxidants.
  • BenchChem. (2025). Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.
  • Munteanu, I. G., & Apetrei, C. (2021). Antioxidants: a comprehensive review. Journal of Analytical Methods in Chemistry, 2021, 1-21.
  • Chaudhary, A., & Nagaich, U. (2020).
  • American Chemical Society. (2023, October 1). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.

Sources

Troubleshooting

Chromatography Technical Support Center: Resolving Co-Elution in 1-Phenylpiperidin-3-ol Hydrochloride Analysis

Welcome to the Advanced Chromatography Support Portal. 1-Phenylpiperidin-3-ol hydrochloride presents a unique analytical challenge due to its basic tertiary amine, polar hydroxyl group, and propensity to form closely rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. 1-Phenylpiperidin-3-ol hydrochloride presents a unique analytical challenge due to its basic tertiary amine, polar hydroxyl group, and propensity to form closely related positional isomers during synthesis. Standard reversed-phase methods often fail here, leading to masked impurities and compromised peak purity.

As Senior Application Scientists, we have designed this guide not just to provide quick fixes, but to explain the underlying physicochemical causality of co-elution, empowering you to build robust, self-validating chromatographic methods.

Diagnostic Workflow for Co-Elution

Before adjusting parameters blindly, you must diagnose the root cause of the co-elution. Use the decision tree below to determine whether your issue is driven by secondary ionic interactions or a lack of stationary phase selectivity.

HPLC_Workflow Start Co-elution Detected (1-Phenylpiperidin-3-ol) CheckPeak Analyze Peak Symmetry (Asymmetry Factor As) Start->CheckPeak Tailing Severe Tailing (As > 1.5) Basic N - Silanol Interaction CheckPeak->Tailing Symmetrical Symmetrical (As < 1.2) Similar Hydrophobicity CheckPeak->Symmetrical AdjustpH Optimize Mobile Phase pH (pH <3.0 or >9.0) Tailing->AdjustpH Isomer Positional Isomers (e.g., 4-ol vs 3-ol) Symmetrical->Isomer PolarImp Polar Starting Materials (e.g., Piperidin-3-ol) Symmetrical->PolarImp Validate Validate Peak Purity (DAD / LC-MS) AdjustpH->Validate ChangeColumn Orthogonal Column Chemistry PFP Deploy PFP Column (Pi-Pi / Dipole Selectivity) ChangeColumn->PFP HILIC Deploy HILIC or Polar-Embedded Phase ChangeColumn->HILIC Isomer->ChangeColumn PolarImp->ChangeColumn PFP->Validate HILIC->Validate

Diagnostic workflow for resolving 1-phenylpiperidin-3-ol co-elution.

Troubleshooting Guides & FAQs

Q1: Why do positional isomers (e.g., 1-phenylpiperidin-4-ol) co-elute with the main API on my standard C18 column? Causality: Alkyl phases like C18 separate analytes primarily based on hydrophobic partitioning. Positional isomers of 1-phenylpiperidin-3-ol possess nearly identical hydrophobic surface areas and LogP values, rendering standard C18 stationary phases blind to their structural differences. Solution: Switch to an orthogonal stationary phase, specifically a Pentafluorophenyl (PFP) column. The introduction of highly electronegative fluorine atoms on the phenyl ring creates a unique selectivity driven by π−π interactions, dipole-dipole moments, and hydrogen bonding. PFP columns excel at recognizing the spatial arrangement of hydroxyl groups on rigid ring systems like piperidine.

Q2: The API peak exhibits severe tailing, which masks a closely eluting polar impurity. How can I resolve this? Causality: 1-Phenylpiperidin-3-ol hydrochloride contains a basic tertiary amine. On silica-based columns, residual silanol groups become deprotonated (forming −SiO− ) at mid-range pH levels (pH 4-8). These negatively charged sites engage in strong secondary ion-exchange interactions with the protonated piperidine nitrogen, causing the analyte to "stick" and elute with a long tail[1]. Solution: You must suppress this ionic interaction. This is achieved either by lowering the mobile phase pH below 3.0 (using 0.1% Formic Acid or TFA) to fully protonate the silanols, or by raising the pH above 10.0 (using Ammonium Bicarbonate on a hybrid-silica column) to deprotonate the basic nitrogen[2].

Q3: How do I prevent the starting material (piperidin-3-ol) from co-eluting with the solvent front or early impurities? Causality: Piperidin-3-ol lacks the lipophilic phenyl ring, making it highly polar. In a standard reversed-phase gradient starting at 10-20% organic, it lacks sufficient hydrophobic interaction to be retained. Solution: Implement a highly aqueous initial hold (e.g., 2% organic for 3 minutes) or switch to a Polar-Embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC provides complementary selectivity to reversed-phase, specifically retaining highly polar and water-soluble analytes[3].

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . You will not just run the method; the method will mathematically prove its own success through built-in feedback loops.

Protocol 1: Orthogonal Column Screening for Isomer Resolution

Objective: Separate 1-phenylpiperidin-3-ol from its 2-ol and 4-ol positional isomers. Self-Validation Mechanism: Co-elution of isomers cannot always be detected visually. This protocol mandates the use of a Diode Array Detector (DAD) to calculate the Peak Purity Angle vs. Peak Purity Threshold. If Angle < Threshold, the peak is spectrally pure, validating the separation.

  • Step 1 (Column Setup): Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.9 µm particle size)[4].

  • Step 2 (Mobile Phase Preparation): Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Step 3 (Gradient Execution): Run a shallow gradient from 5% B to 40% B over 15 minutes. Shallow gradients maximize the subtle dipole-dipole differences between positional isomers.

  • Step 4 (Validation): Extract the UV spectra across the apex, leading edge, and tailing edge of the API peak. Confirm that the MS extracted ion chromatogram (EIC) for the isomer mass ( m/z 178.1) shows distinct, baseline-resolved peaks ( Rs​>1.5 ).

Protocol 2: pH-Driven Tailing Mitigation Workflow

Objective: Eliminate basic nitrogen-silanol interactions causing API tailing and masking of polar impurities. Self-Validation Mechanism: The protocol uses the Asymmetry Factor ( As​ ) as a quantitative feedback loop. The method is only validated when As​ falls between 0.9 and 1.2.

  • Step 1 (Baseline Assessment): Inject the sample using an unbuffered mobile phase (e.g., Water/MeOH). Calculate the initial As​ at 10% peak height.

  • Step 2 (Low-pH Suppression): Prepare Mobile Phase A with 10 mM Ammonium Formate, adjusted to pH 2.8 with formic acid. This ensures the silica surface ( pKa​≈4 ) is fully protonated and neutral[2].

  • Step 3 (High-pH Alternative): If low-pH fails, switch to a hybrid-silica column stable at high pH. Prepare Mobile Phase A with 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with ammonium hydroxide. This deprotonates the piperidine nitrogen.

  • Step 4 (Validation): Re-inject the sample. Calculate the new As​ . If As​<1.2 , the masking effect is resolved, and previously hidden polar impurities will be visible as distinct peaks.

Quantitative Data Summaries

Use the following empirical data to guide your column selection based on the specific impurity profile of your 1-phenylpiperidin-3-ol batch.

Table 1: Stationary Phase Selectivity Comparison for 1-Phenylpiperidin-3-ol and Impurities

Stationary PhasePrimary Retention MechanismIsomer Resolution ( Rs​ )Peak Asymmetry ( As​ )Recommended Application
C18 (End-capped) Hydrophobic Partitioning< 1.0 (Co-elution)1.2 - 1.5General purity, non-isomeric impurities
PFP (Pentafluorophenyl) π−π , Dipole, Steric> 2.0 (Baseline)1.0 - 1.2Positional isomer separation
Polar-Embedded (Amide) Hydrophobic + H-bonding1.2 - 1.50.9 - 1.1Shielding silanols, early-eluting polar starting materials
HILIC (Bare Silica) Hydrophilic PartitioningN/A (API poorly retained)N/AHighly polar degradants only

References

  • Title : Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source : agilent.com URL :

  • Title : Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column | Thermo Fisher Scientific Source : thermofisher.com URL : 4

  • Title : Method Development and Scale-Up Guide Source : santaisci.com URL : 3

  • Title : Method development & optimization - Sigma-Aldrich Source : sigmaaldrich.com URL : 2

  • Title : ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute Source : molnar-institute.com URL : 1

Sources

Optimization

Technical Support Center: Stability and Degradation of 1-Phenylpiperidin-3-ol Hydrochloride

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Phenylpiperidin-3-ol hydrochloride. This guide provides in-depth troubleshooting advice, frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Phenylpiperidin-3-ol hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the challenges associated with its degradation under high temperature and pH stress conditions. Our focus is to provide not just methods, but the underlying scientific rationale to empower you to make informed decisions during your stability studies.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common initial questions regarding the stability of 1-Phenylpiperidin-3-ol hydrochloride.

Q1: What is 1-Phenylpiperidin-3-ol hydrochloride, and why is its stability a critical concern?

1-Phenylpiperidin-3-ol hydrochloride is a heterocyclic compound featuring a piperidine ring, a hydroxyl group, and a phenyl group. It serves as a crucial intermediate or active pharmaceutical ingredient (API) in the synthesis of various pharmaceutical agents. Understanding its chemical stability is paramount for several reasons:

  • Safety and Efficacy: Degradation products can be inactive, less potent, or potentially toxic, impacting the safety and efficacy profile of the final drug product.

  • Regulatory Compliance: Regulatory bodies like the ICH require comprehensive stability data, including forced degradation studies, to ensure the quality and shelf-life of a drug substance.[1]

  • Process and Formulation Development: Knowledge of degradation pathways helps in developing robust manufacturing processes, selecting appropriate excipients, and defining optimal storage conditions to prevent the formation of impurities.[2]

Q2: What is a "forced degradation" or "stress testing" study?

Forced degradation studies are designed to intentionally degrade a drug substance using conditions more severe than those used in accelerated stability testing.[2] The primary objectives are to:

  • Identify Degradation Pathways: Elucidate the likely degradation products that could form under normal storage conditions over time.

  • Develop Stability-Indicating Methods: Challenge an analytical method (typically HPLC) to prove it can accurately separate and quantify the active ingredient from all its potential degradation products.[3][4] This ensures the method is "stability-indicating."

  • Understand Molecular Vulnerability: Reveal the intrinsic stability of the molecule and which functional groups are most susceptible to degradation.

A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection and characterization without destroying the parent molecule entirely.[1]

Q3: What are the most likely degradation pathways for 1-Phenylpiperidin-3-ol hydrochloride under high pH and temperature?

Based on its chemical structure, two primary degradation pathways are of concern under these stress conditions:

  • Alkaline (High pH) Degradation: While the piperidine ring itself is relatively stable to hydrolysis, the molecule can undergo elimination reactions (dehydration) at high pH, especially when combined with heat. The hydroxyl group at the C-3 position can be eliminated along with a proton from an adjacent carbon (C-2 or C-4) to form an unsaturated piperidine derivative (an enamine or a double bond within the ring). The hydrochloride salt is first neutralized to the free base, which is the reactive species in this pathway.

  • Thermal Degradation: High temperatures can provide the energy needed for several reactions. In addition to the dehydration mentioned above, more severe thermal stress could potentially lead to ring-opening of the piperidine moiety or cleavage of the C-N or C-C bonds, leading to a complex mixture of smaller, more volatile fragments.[5] The specific products would depend on whether the study is conducted in an inert or oxidizing atmosphere.[5]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to address specific problems you might encounter during your experiments.

Scenario 1: Inconsistent Degradation or Unexpected Results

Q: My degradation under alkaline conditions is inconsistent and much faster than predicted. What are the likely causes?

A: This is a common issue often traced to subtle experimental variables. Consider the following:

  • pH Control: Is the pH of your solution stable throughout the experiment? The degradation rate of many compounds is highly pH-dependent.[6] Ensure your buffer has sufficient capacity to maintain the target pH, especially if the degradation reaction produces acidic or basic byproducts.

  • Oxygen Exposure: The free base form of the piperidine could be susceptible to oxidation, which is often accelerated at higher pH. If you observe a complex mixture of degradants, consider if atmospheric oxygen is playing a role. To test this, run a parallel experiment where the solvent is de-gassed and the reaction is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Metal Ion Contamination: Trace metal ions (e.g., iron, copper) from glassware or reagents can catalyze oxidative degradation pathways.[7] Using high-purity solvents and reagents or pre-treating your solutions with a chelating agent like EDTA can help mitigate this.

  • Concentration of Stress Agent: Using an excessively high concentration of base (e.g., >0.1 M NaOH) can lead to rapid and complete degradation, making it difficult to study the kinetics or identify primary degradants.[8][9] It is often better to use a milder condition (e.g., 0.01 M NaOH) and a slightly higher temperature to achieve the target 5-20% degradation.[9]

Scenario 2: Analytical Method Challenges

Q: I'm seeing new peaks in my HPLC chromatogram after stress testing. How do I proceed with identification?

A: This is the intended outcome of a forced degradation study. The goal is to identify these unknown peaks.

  • Confirm Peak Purity: First, use a photodiode array (PDA) detector to check the peak purity of your parent compound and the new peaks. This ensures that each peak represents a single component.

  • Employ LC-MS: The most powerful tool for this task is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[10] An initial run can provide the molecular weight of each new degradant. This information is invaluable for proposing potential structures (e.g., a mass corresponding to the loss of water, M-18, would strongly suggest a dehydration product).

  • MS/MS for Structural Clues: If your mass spectrometer has tandem MS (MS/MS) capability, you can fragment the degradant ions to obtain structural information, helping to pinpoint where the modification on the molecule occurred.

  • Isolation and NMR: For definitive structural elucidation of a major degradant, it may be necessary to isolate the compound using preparative HPLC followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Q: My parent peak is showing significant tailing or is co-eluting with a degradant. How can I improve my HPLC separation?

A: This indicates that your current method is not "stability-indicating." Method optimization is required.

  • Check pH of Mobile Phase: Since 1-Phenylpiperidin-3-ol is a basic compound, the pH of your mobile phase is critical. For reverse-phase chromatography, operating at a low pH (e.g., 2.5-3.5 using a phosphate or formate buffer) will ensure the piperidine nitrogen is protonated. This generally results in sharper peaks and better retention.

  • Modify Organic Solvent: If adjusting pH is insufficient, try changing the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can often resolve co-eluting peaks.[11]

  • Adjust Gradient Slope: A shallower gradient around the elution time of the critical pair (parent and degradant) can increase resolution.

  • Evaluate Column Chemistry: If other adjustments fail, consider a different column stationary phase. A standard C18 is a good starting point, but a phenyl-hexyl or a polar-embedded phase may offer a different selectivity that can resolve your compounds.[10]

Section 3: Protocols and Methodologies

These protocols provide a validated starting point for your experiments. Always begin with a small-scale trial to find the optimal conditions for your specific equipment and reagent lots.

Protocol 1: Forced Degradation Study of 1-Phenylpiperidin-3-ol HCl

This protocol outlines stress conditions for alkaline hydrolysis and thermal degradation.

1. Sample Preparation:

  • Prepare a stock solution of 1-Phenylpiperidin-3-ol HCl at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • For each condition, prepare samples in triplicate in sealed vials. Include a control sample stored at 5°C in the dark.

  • The goal is to achieve 5-20% degradation. The times and temperatures below are starting points and should be optimized.[1]

Stress ConditionReagent/ConditionTemperatureRecommended Time Points
Alkaline Hydrolysis 0.01 M NaOH60°C2, 6, 12, 24 hours
Thermal (Solution) Stock solution in 50:50 ACN:H₂O80°C1, 3, 7 days
Thermal (Solid) Dry powder of the hydrochloride salt105°C1, 3, 7 days

3. Sample Handling:

  • At each time point, withdraw an aliquot from the stressed sample.

  • Crucially for alkaline hydrolysis samples: Immediately neutralize the aliquot with an equivalent amount of acid (e.g., 0.01 M HCl) to stop the degradation reaction.

  • Dilute all samples (including the control) to a final concentration of ~100 µg/mL with the mobile phase before HPLC analysis.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percent degradation and monitor for the formation and growth of any new peaks.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a robust analytical method.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 215 nm and 254 nm.

  • Column Temperature: 35°C.[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

2. Method Development Steps:

  • Isocratic Elution: Start by injecting a standard solution and determining the retention time with various isocratic mixtures (e.g., 70% A/30% B, 60% A/40% B) to find the approximate elution strength needed.

  • Gradient Development: Develop a linear gradient to separate the parent peak from degradants. A good starting gradient is:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: Re-equilibrate to 5% B

  • Specificity/Stress Sample Analysis: Inject a mixed sample containing the unstressed parent compound and aliquots from the most degraded time points of your forced degradation study (acid, base, peroxide, thermal, photolytic).

  • Optimization: Adjust the gradient slope, mobile phase pH, or organic modifier to ensure baseline separation (>1.5) between the parent peak and all degradant peaks.

Section 4: Data Interpretation and Visualization

Visual aids are essential for understanding complex degradation processes and workflows.

Diagram: Plausible Degradation Pathways

G parent 1-Phenylpiperidin-3-ol (Parent Compound) dehydration_prod 1-Phenyl-1,2,3,4-tetrahydropyridine (Dehydration Product) parent->dehydration_prod High pH / ΔT (-H₂O) ring_opened_prod Ring-Opened Fragments (e.g., Anilines, Amino-aldehydes) parent->ring_opened_prod High Temp (ΔT) (C-N/C-C Cleavage)

Caption: Plausible degradation pathways for 1-Phenylpiperidin-3-ol under stress.

Diagram: Forced Degradation Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress & Analysis cluster_id Phase 3: Characterization design Design Study (Conditions, Timepoints) prep Prepare Stock Solutions & Samples design->prep stress Apply Stress Conditions (Heat, pH) prep->stress hplc Analyze via Stability-Indicating HPLC stress->hplc lcms Identify Degradants (LC-MS, MS/MS) hplc->lcms report Report & Characterize Degradation Profile lcms->report

Caption: Standard workflow for a forced degradation study.

Table: Example Data Summary from a Forced Degradation Study

The following table illustrates how to present the final data from a degradation experiment clearly.

Stress ConditionTime (hours)Parent Peak Area% Assay of Parent% DegradationNo. of Degradants
Control (5°C) 241,254,321100.00.00
0.01 M NaOH, 60°C 61,189,10594.85.21
0.01 M NaOH, 60°C 121,116,21889.011.02
0.01 M NaOH, 60°C 241,013,49080.819.22
Heat, 80°C 241,241,77899.01.01

% Degradation is calculated relative to the control sample at the corresponding time point.

References

  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings.
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). Analytical Chemistry.
  • P, S. K., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Sztanke, K., et al. (n.d.).
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • 45160177 forced-degrad
  • BenchChem. (2025). Application Notes & Protocols for the Purity Determination of 1-Benzyl-3-phenylpiperidin-4-amine.
  • ResearchGate. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Request PDF.
  • Sigma-Aldrich. (n.d.). 3-Hydroxypiperidine.
  • IntechOpen. (2019, April 10). Analytical Method Validation as the First Step in Drug Quality Control.
  • MDPI. (2024, November 2).
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Eide, L. N., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega.
  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • MDPI. (2024, November 2).
  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. (n.d.).
  • Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. (2025, September 22). Revista Electronica de Veterinaria.
  • Alkaline hydrolysis of 1,2,3-trisubstituted cyclic amidinium salts. Kinetic study of N → N. (n.d.).
  • PubMed. (n.d.). Alkaline hydrolysis of 1,3-dimethylphenobarbital.
  • MDPI. (2022, June 21). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Efficacy of 1-Phenylpiperidin-3-ol Hydrochloride Derivatives

For drug discovery and development professionals, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its conformational flexibility and synthetic tractability have made it a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery and development professionals, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its conformational flexibility and synthetic tractability have made it a privileged structure in medicinal chemistry.[1] Within this broad class, 1-phenylpiperidin-3-ol and its derivatives have emerged as a promising chemotype, particularly in the pursuit of potent analgesics and modulators of central nervous system (CNS) targets. This guide provides a comprehensive analysis of the comparative efficacy of 1-phenylpiperidin-3-ol hydrochloride derivatives and structurally related analogues, drawing upon key experimental data to elucidate structure-activity relationships (SAR) and guide future research endeavors.

The 1-Phenylpiperidin-3-ol Scaffold: A Versatile Pharmacophore

The 1-phenylpiperidin-3-ol core structure presents several key features for medicinal chemistry exploration. The phenyl ring, the piperidine core, and the hydroxyl group at the 3-position all offer sites for chemical modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The hydrochloride salt form is commonly used to improve the solubility and handling of these basic compounds.

dot graph "1_Phenylpiperidin_3_ol_Scaffold" { layout=neato; node [shape=plaintext]; " " [pos="0,0!"]; " " [pos="2,0!"]; " " [pos="1,1.732!"]; " " [pos="-1,1.732!"]; " " [pos="-2,0!"]; " " [pos="-1,-1.732!"]; " " [pos="1,-1.732!"]; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; N [label="N", pos="0,0"]; C1 [label="C", pos="1.414,1.414"]; C2 [label="C", pos="0,2.828"]; C3 [label="C", pos="-1.414,1.414"]; C4 [label="C", pos="-1.414,-1.414"]; C5 [label="C", pos="0,-2.828"]; OH [label="OH", pos="2.828,2.828"]; Phenyl [label="Phenyl", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.828,0"]; edge [color="#4285F4"]; N -- C1; C1 -- C2; C2 -- C3; C3 -- N; N -- C4; C4 -- C5; C5 -- C1; C1 -- OH; N -- Phenyl; }

A generalized structure of the 1-Phenylpiperidin-3-ol scaffold.

Comparative Efficacy at Opioid Receptors

A significant body of research on phenylpiperidine derivatives has focused on their activity as opioid receptor modulators. The mu-opioid receptor (MOR) is a primary target for many potent analgesics.[3] The following data, compiled from studies on structurally related analogs, provides insights into the SAR of this class of compounds at opioid receptors.

It is crucial to note that the following data is derived from different studies and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: In Vitro Opioid Receptor Binding Affinity and Functional Activity of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol Analogues

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Emax (%)
(3R, 4S)-23 MOR0.0021 ± 0.00010.0013 ± 0.0001209.1 ± 1.4
DOR18.4 ± 0.774.5 ± 2.8267.1 ± 1.4
KOR25.8 ± 0.2116.2 ± 4.4209.5 ± 1.4
Data sourced from a study on novel MOR agonists.[3]

Table 2: Opioid Receptor Antagonist Activity of N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines

CompoundN-Substituentmu Antagonist (Ke, nM)kappa Antagonist (Ke, nM)
Example 1 Cyclobutylmethyl0.240.23
Example 2 (CH2)2-furyl0.170.23
Example 3 (CH2)3-phenyl0.110.16
Data sourced from a study on mu- and kappa-opioid receptor antagonists.[4]
Structure-Activity Relationship (SAR) Insights

From the available data on related compounds, several key SAR trends can be inferred for the 1-phenylpiperidin-3-ol class:

  • Substitution on the Piperidine Ring: The stereochemistry and substitution pattern on the piperidine ring are critical for both affinity and selectivity. For instance, the (3R, 4S) stereoisomer of compound 23 demonstrated significantly higher potency for the MOR compared to its enantiomer.[3]

  • N-Substituent: The nature of the substituent on the piperidine nitrogen plays a pivotal role in determining whether a compound acts as an agonist or an antagonist, as well as its receptor selectivity.[4] Lipophilic N-substituents appear to be important for antagonist activity at both mu and kappa opioid receptors.[4]

  • Phenyl Ring Substitution: While not extensively detailed for the 1-phenylpiperidin-3-ol scaffold in the available literature, SAR studies on the broader class of phenylpiperidines indicate that substitutions on the phenyl ring can significantly modulate potency and selectivity.[3]

Experimental Methodologies

To ensure scientific integrity and enable the replication of findings, detailed experimental protocols are essential. The following sections outline the methodologies used to generate the efficacy data for the structurally related compounds discussed above.

Synthesis of Piperidine Derivatives

A general synthetic route to substituted piperidines often involves multi-step sequences. For example, the synthesis of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues involved the key steps outlined in the workflow below.[3]

dot digraph "Synthesis_Workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Starting Materials"]; B [label="Multi-step Synthesis"]; C [label="Key Intermediate Formation"]; D [label="Derivatization"]; E [label="Final Products"]; F [label="Purification and Characterization"];

A -> B -> C -> D -> E -> F; }

A generalized workflow for the synthesis of piperidine derivatives.

Step-by-Step Protocol for a Key Synthetic Step (Example):

  • Reaction Setup: To a solution of the starting ketone in an appropriate solvent (e.g., methanol), add the corresponding benzaldehyde derivative and ammonium acetate.

  • Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature or reflux) for a designated period (e.g., 2-24 hours).

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired piperidone intermediate.

  • Further Modifications: The intermediate can then be subjected to further reactions, such as reduction of the ketone and N-alkylation, to yield the final 1-phenylpiperidin-3-ol derivatives.

In Vitro Receptor Binding and Functional Assays

The affinity and functional activity of the compounds at their target receptors are determined using in vitro assays.

Radioligand Binding Assay Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the opioid receptor of interest (e.g., CHO-hMOR).

  • Assay Buffer: Use an appropriate buffer, such as Tris-HCl, containing protease inhibitors.

  • Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay Protocol:

  • Membrane Preparation: Prepare cell membranes as described for the binding assay.

  • Incubation: Incubate the membranes with GDP, the test compound at various concentrations, and [³⁵S]GTPγS in an appropriate assay buffer.

  • Stimulation: Initiate the reaction by adding an agonist for the receptor of interest.

  • Termination: After a set incubation time, terminate the reaction by rapid filtration.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters.

  • Data Analysis: Plot the concentration-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.

dot digraph "GPCR_Signaling" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Ligand [label="Opioid Agonist"]; Receptor [label="Mu-Opioid Receptor (GPCR)"]; G_Protein [label="Gi/o Protein"]; AC [label="Adenylate Cyclase"]; cAMP [label="cAMP"]; Effector [label="Downstream Effectors"];

Ligand -> Receptor [label="Binds"]; Receptor -> G_Protein [label="Activates"]; G_Protein -> AC [label="Inhibits"]; AC -> cAMP [label="Decreases"]; cAMP -> Effector [label="Modulates"]; }

A simplified diagram of the mu-opioid receptor signaling pathway.

In Vivo Analgesic Activity Assays

The analgesic efficacy of the compounds is evaluated in animal models of pain.

Tail Immersion Test Protocol:

  • Animal Model: Use mice or rats as the animal model.

  • Baseline Measurement: Gently restrain the animal and immerse the distal part of its tail in a water bath maintained at a constant temperature (e.g., 52°C).

  • Latency Measurement: Record the time taken for the animal to withdraw its tail from the hot water (tail-flick latency). A cut-off time is typically set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle control, or a standard analgesic (e.g., morphine) via a specific route (e.g., intraperitoneal or oral).

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after compound administration.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline and vehicle control indicates an analgesic effect.

Acetic Acid-Induced Writhing Test Protocol:

  • Animal Model: Use mice as the animal model.

  • Compound Administration: Administer the test compound, vehicle, or a standard analgesic.

  • Induction of Writhing: After a set pre-treatment time, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after the acetic acid injection, place the animal in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: A reduction in the number of writhes in the compound-treated group compared to the vehicle control group indicates a peripheral analgesic effect.

Conclusion and Future Directions

The 1-phenylpiperidin-3-ol hydrochloride scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of analgesia. While a comprehensive comparative efficacy study on a homologous series of these derivatives is yet to be published, analysis of structurally related compounds provides valuable insights into the key structure-activity relationships.

Future research in this area should focus on the systematic synthesis and evaluation of a library of 1-phenylpiperidin-3-ol derivatives with diverse substitutions on both the phenyl ring and the piperidine nitrogen. Such studies will be instrumental in elucidating a more complete SAR profile and in the rational design of potent and selective drug candidates. Furthermore, a thorough investigation of their off-target activities and pharmacokinetic properties will be crucial for their successful translation into clinical development.

References

  • Zimmerman, D. M., et al. (1993). Structure-activity Relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists for Mu- And Kappa-Opioid Receptors. Journal of Medicinal Chemistry, 36(20), 2833-41. [Link]

  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Ahmadi, A., et al. (2010). Synthesis and Analgesic Activity of New Analogs of 1-[1-phenylcyclohexyl]piperidine with Modified Structures in its Tricyclic System. ResearchGate. [Link]

  • Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2594-604. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Structure, 1284, 135391. [Link]

  • García-López, M. T., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Molecules, 27(16), 5193. [Link]

  • Jadhav, V. D., et al. (2010). SYNTHESIS ANALGESIC, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITIES OF SOME 1-[5-(SUBSTITUTED PHENYL) PYRAZOL-3-YL]-5-PHENYL-1H-TETRAZOLE. E-Journal of Chemistry, 8(1), 293-298. [Link]

  • Wu, Z., & Hruby, V. J. (2011). Backbone Alignment Modeling of the Structure-Activity Relationships of Opioid Ligands. Journal of Chemical Information and Modeling, 51(5), 1141-1153. [Link]

  • Di Pietro, O. (2016). Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands. Doctoral dissertation, Universitat de Barcelona. [Link]

  • Wentland, M. P., et al. (2009). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 52(24), 8191-8195. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Zhang, H., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(10), 4049-4059. [Link]

  • Gupta, P. K., et al. (2013). Synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its 1-substituted analogs in Swiss albino mice. ResearchGate. [Link]

  • Anzali, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1682. [Link]

  • Matić, J., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5183. [Link]

  • Gupta, P. K., et al. (2014). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. Medicinal Chemistry Research, 23(11), 4787-4795. [Link]

  • Re-Chu, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Sadhasivam, S. (2020). Structural Activity Relationship (SAR) of Opioids. YouTube. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

  • Ben Haddou, T., et al. (2014). Opioid receptor binding affinities and selectivities at MOP, DOP and KOP receptors. ResearchGate. [Link]

  • Kaye, A. D., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. [Link]

  • Deventer, M., et al. (2022). Characterization of recent non-fentanyl synthetic opioids via three different in vitro mu-opioid receptor activation assays. Archives of Toxicology, 96(5), 1435-1449. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

  • Gupta, P. K., et al. (2018). LD 50 of fentanyl analogs by different routes in mice. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Characterization of 1-Phenylpiperidin-3-ol Hydrochloride Reference Standard

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical research and development, the purity and identity of reference standards are paramount. This guide provides a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, the purity and identity of reference standards are paramount. This guide provides a comprehensive comparison of analytical techniques for the characterization of 1-Phenylpiperidin-3-ol hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the technical nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Through a detailed examination of experimental protocols and data, this document will serve as an essential resource for scientists seeking to establish the quality and integrity of their reference standards.

The Imperative of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of a particular compound. In drug development, the use of a robust reference standard is not merely a matter of good practice; it is a regulatory necessity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of qualified reference standards for a multitude of applications, including:

  • Active Pharmaceutical Ingredient (API) and drug product release testing.

  • Stability studies.

  • Validation of analytical methods.

  • Impurity profiling.

The accuracy and reliability of these critical activities are directly dependent on the quality of the reference standard. Therefore, a multi-faceted analytical approach is essential to unequivocally confirm its structure, purity, and other critical attributes.

A Multi-Technique Approach to Characterization

No single analytical technique can provide a complete picture of a compound's identity and purity. A comprehensive characterization of a reference standard like 1-Phenylpiperidin-3-ol hydrochloride necessitates the synergistic use of several orthogonal methods. This guide will explore the following key techniques, providing both the "how" and the "why" behind their application.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Why": NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of the expected structure and the identification of any potential impurities. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 10 mg of the 1-Phenylpiperidin-3-ol hydrochloride reference standard and dissolve it in 0.75 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign all proton and carbon signals to the corresponding atoms in the molecular structure.

Comparative Data Analysis:

Parameter"In-House" StandardCompetitor "A" StandardExpected Chemical Shifts
¹H NMR (ppm)Consistent with expected structureMinor unassigned peaks observedAromatic (7.2-7.6), Piperidine ring (1.5-4.0), Hydroxyl (variable)
¹³C NMR (ppm)All expected carbon signals presentOne unexpected signal in the aliphatic regionAromatic (115-150), Piperidine ring (20-70)
Purity by ¹H NMR>99.5%~98% (based on impurity peak integration)N/A

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Standard dissolve Dissolve in D-Solvent weigh->dissolve h_nmr Acquire ¹H NMR dissolve->h_nmr c_nmr Acquire ¹³C NMR dissolve->c_nmr process Process Spectra h_nmr->process c_nmr->process assign Assign Signals process->assign purity Calculate Purity assign->purity report report purity->report Final Report

Caption: Workflow for NMR-based characterization.

Molecular Weight Verification with Mass Spectrometry (MS)

The "Why": Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the reference standard (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use an ESI-TOF mass spectrometer. Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable and intense signal for the analyte.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected protonated molecule [M+H]⁺ for 1-Phenylpiperidin-3-ol is at an m/z of approximately 178.12.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical calculated mass.

Comparative Data Analysis:

Parameter"In-House" StandardCompetitor "A" StandardTheoretical Mass
Observed [M+H]⁺ (m/z)178.1229178.1231178.1232
Mass Accuracy (ppm)-1.7-0.6N/A

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Dilute Solution infuse Infuse into ESI Source prep_sol->infuse acquire Acquire Mass Spectrum infuse->acquire determine_mass Determine Accurate Mass compare_mass Compare to Theoretical determine_mass->compare_mass report report compare_mass->report Final Report

Caption: Workflow for Mass Spectrometry analysis.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The "Why": HPLC is the workhorse of the pharmaceutical industry for purity determination. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By using a suitable detector, such as an ultraviolet (UV) detector, the purity of the reference standard can be accurately assessed.

Experimental Protocol: Reversed-Phase HPLC

  • Sample and Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve for quantitative analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity of the reference standard as the percentage of the main peak area relative to the total peak area.

Comparative Data Analysis:

Parameter"In-House" StandardCompetitor "A" Standard
Purity by HPLC (%)99.898.5
Number of Impurities1 (at 0.15%)3 (totaling 1.5%)
Retention Time (min)5.25.2

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Data Analysis prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject separate Separate Components inject->separate detect Detect with UV separate->detect integrate Integrate Peaks calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC-based purity assessment.

Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

The "Why": FTIR spectroscopy provides a molecular "fingerprint" by identifying the functional groups present in a molecule.[1] It is a rapid and non-destructive technique that can be used to confirm the presence of key structural features and to compare the reference standard to known spectra.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid reference standard directly onto the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 1-Phenylpiperidin-3-ol hydrochloride (e.g., O-H stretch, C-H stretch, C=C aromatic stretch, C-N stretch).

Comparative Data Analysis:

Functional Group"In-House" Standard (cm⁻¹)Competitor "A" Standard (cm⁻¹)Expected Range (cm⁻¹)
O-H Stretch (alcohol)~3350 (broad)~3355 (broad)3200-3600
C-H Stretch (aromatic)~3050~30523000-3100
C-H Stretch (aliphatic)~2940, 2860~2942, 28622850-3000
C=C Stretch (aromatic)~1600, 1495~1602, 14961450-1600
C-N Stretch~1230~12321000-1350

Workflow for FTIR Analysis:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Sample on ATR acquire_spectrum Acquire IR Spectrum place_sample->acquire_spectrum identify_peaks Identify Characteristic Peaks acquire_spectrum->identify_peaks compare_spectra Compare to Reference identify_peaks->compare_spectra report report compare_spectra->report Final Report

Caption: Workflow for FTIR-based functional group analysis.

Conclusion: Ensuring Confidence in Your Research

The comprehensive characterization of a reference standard is a critical, non-negotiable step in the drug development process. As demonstrated, a combination of NMR, MS, HPLC, and FTIR provides a robust and orthogonal approach to confirming the identity, purity, and structural integrity of 1-Phenylpiperidin-3-ol hydrochloride. By adhering to rigorous analytical protocols and critically evaluating the data, researchers can have the utmost confidence in their reference standards, which in turn ensures the accuracy and reproducibility of their scientific findings.

References

  • PubChem. 1-Phenylpiperidine. National Center for Biotechnology Information. [Link]

  • NextSDS. 1-Phenylpiperidin-3-ol — Chemical Substance Information. [Link]

  • LookChem. 1-Benzyl-3-phenylpiperidin-4-one hydrochloride. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489). [Link]

  • PubChem. 1-Phenylpiperidin-4-ol. National Center for Biotechnology Information. [Link]

  • MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • MDPI. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. [Link]

  • PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • National Institute of Standards and Technology. Piperazine, 1-phenyl-. NIST Chemistry WebBook. [Link]

  • Molport. 1-phenylpiperidin-3-ol. [Link]

  • MassBank. Piperidines. [Link]

  • ResearchGate. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ACS Publications. Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Phenylpiperidin-3-ol Hydrochloride

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is the final, critical step in ensuring the safety of our colleagues...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is the final, critical step in ensuring the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Phenylpiperidin-3-ol hydrochloride. Our approach is grounded in the principles of chemical causality, regulatory compliance, and field-proven best practices.

The Foundation of Safe Disposal: Hazard Assessment

A specific Safety Data Sheet (SDS) for 1-Phenylpiperidin-3-ol hydrochloride may not always be readily available. However, as experienced scientists, we can deduce its likely hazard profile from its chemical structure—a substituted piperidine derivative. Structurally similar compounds, such as 1-phenylpiperazine hydrochloride and piperidine itself, are classified as acutely toxic if swallowed or in contact with skin, and are known to cause skin and eye irritation.[1][2][3] Therefore, we must operate under the precautionary principle and manage 1-Phenylpiperidin-3-ol hydrochloride as a hazardous substance with the potential for toxicity and irritation.

This assessment is the cornerstone of our disposal plan. It dictates the stringent personal protective equipment (PPE) required, the absolute prohibition of drain or general waste disposal, and the necessity of engaging professional hazardous waste services.[4][5]

Essential Preparatory & Safety Protocols

Before beginning any disposal-related activities, establish a controlled and safe environment.

Personal Protective Equipment (PPE)

Your first line of defense is a barrier between you and the chemical. The following PPE is mandatory when handling 1-Phenylpiperidin-3-ol hydrochloride for disposal.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)To prevent dermal absorption, as related compounds are toxic upon skin contact.[1][4] Gloves must be inspected before use and disposed of as contaminated waste after handling.
Eye & Face Protection Chemical safety goggles and a face shieldTo protect against accidental splashes of solutions or fine powder, which can cause serious eye irritation.[4]
Body Protection Flame-retardant lab coat or chemical-resistant apronTo protect against contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of the powdered compound, which may cause respiratory irritation.[3]
Designated Work Area

All disposal preparations must be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment.[6] Ensure an emergency eyewash station and safety shower are readily accessible.[7]

Step-by-Step Disposal Workflow

The disposal of 1-Phenylpiperidin-3-ol hydrochloride is governed by the "cradle-to-grave" principle of the Resource Conservation and Recovery Act (RCRA), which means its entire lifecycle is regulated by the EPA.[5][8] The following workflow ensures compliance.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Identify Waste Type B->C D Solid Waste (Contaminated PPE, weigh paper) C->D E Liquid Waste (Rinsate from containers) C->E F Bulk/Unused Product C->F G Place in a designated, chemically compatible Hazardous Waste Container D->G E->G F->G H Ensure container is securely sealed G->H I Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards H->I J Store in Satellite Accumulation Area (SAA) I->J K Arrange Pickup with Licensed Waste Disposal Service J->K L Complete all required waste manifests/documentation K->L M Waste removed for Incineration/Treatment L->M

Caption: Disposal decision workflow for 1-Phenylpiperidin-3-ol hydrochloride.

Protocol Details:
  • Waste Segregation:

    • Solid Waste: All materials contaminated with 1-Phenylpiperidin-3-ol hydrochloride, including gloves, absorbent pads, weigh boats, and wipes, must be treated as hazardous solid waste.[4] Place these items directly into a designated solid hazardous waste container.

    • Liquid Waste: If the compound was used in solution, the resulting waste stream is hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

    • "Empty" Containers: Containers that held the pure compound are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). Crucially, this rinsate must be collected and disposed of as hazardous liquid waste. [4] Only after triple-rinsing can the container be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as non-hazardous solid waste or as part of a glass recycling program.[4]

  • Containerization and Labeling:

    • Use only chemically compatible, leak-proof containers provided or approved by your EHS office.[8]

    • Keep containers securely closed at all times, except when adding waste.[1][9]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Phenylpiperidin-3-ol hydrochloride," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[4][10]

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11] This area should be at or near the point of generation and under the control of laboratory personnel.

    • It is best practice to use secondary containment (e.g., a chemical-resistant tub) to mitigate any potential leaks from the primary container.[4]

  • Final Disposal:

    • Never discharge this chemical into sewer systems or dispose of it in regular trash. [1][5] This action is illegal and environmentally harmful.

    • The final disposal must be handled by a licensed professional waste disposal company.[4][12] Contact your institution's EHS office to schedule a waste pickup. They will manage the logistics of transport and final destruction, which is typically high-temperature incineration at a permitted facility.[1][13]

    • Ensure all necessary waste disposal documentation is completed accurately.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risk.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and EHS office.[4][13]

  • Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase air exchange if it is safe to do so.[4]

  • Contain (Small Spills): For small powder spills, gently cover with a non-combustible absorbent material like sand, earth, or vermiculite.[2][4] Do not use paper towels to dry-sweep a powder , as this can create dust.

  • Clean-Up: Carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste container. Use non-sparking tools if a flammable solvent was involved.[1][7]

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. All cleaning materials must be disposed of as hazardous waste.[4]

This guide provides a robust framework for the responsible management of 1-Phenylpiperidin-3-ol hydrochloride waste. Adherence to these protocols is not just a matter of compliance but a reflection of our commitment to scientific integrity and a culture of safety.

References

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • PIPERIDINE - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. Available at: [Link]

  • SAFETY DATA SHEET - 1-Phenylpiperazine hydrochloride. Thermo Fisher Scientific. Available at: [Link]

  • PIPERIDINE - SAFETY DATA SHEET. PENTA. Available at: [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. Available at: [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • 1-Phenylpiperidin-3-ol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Workplace Safety and Health Guidelines. Workplace Safety and Health Council. Available at: [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available at: [Link]

  • SDS/MSDS - 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol; hydrochloride. XiXisys. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.